3-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide” is a chemical compound with potential biological activities . It is related to a class of compounds known as antineoplastic tyrosine kinase inhibitors .
Chemical Reactions Analysis
The compound, being a part of the antineoplastic tyrosine kinase inhibitors, might undergo various chemical reactions. For instance, the presence of electron-withdrawing groups of trifluoromethyl and pyridine could facilitate the amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine .Scientific Research Applications
Antitumor Applications
Research has focused on the synthesis of sulfonamide derivatives as potent antitumor agents with low toxicity. For instance, compounds designed and synthesized using sulfonamide as a parent compound have shown high antitumor activity and low toxicity in mice, suggesting potential as novel antitumor drugs (Huang, Lin, & Huang, 2001).
Antimicrobial Activity
Studies have also explored the synthesis of novel sulfonamide derivatives for their antimicrobial properties. A series of new compounds synthesized were screened for in vitro antimicrobial activity, showing significant activity against various strains of microbes, highlighting their potential in addressing antimicrobial resistance (Desai, Makwana, & Senta, 2016).
Herbicidal Activity
Furthermore, the synthesis of new intermediates for herbicidal sulfonylureas has been reported, aiming at the development of selective post-emergence herbicides. This research indicates the potential use of sulfonamide derivatives in the agricultural sector to enhance crop protection strategies (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Synthesis of Novel Compounds
Additionally, the synthesis of novel compounds incorporating sulfonamide moieties for various applications, including those with potential biological activities, has been extensively researched. These compounds have been characterized and evaluated for different biological and chemical properties, demonstrating the versatility and importance of sulfonamide derivatives in scientific research (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The presence of fluorine atoms in the structure could contribute to its biological properties . Fluoropyridines, for instance, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Compounds with similar structures have been associated with a broad spectrum of biological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of fluorine atoms in the structure could potentially influence its pharmacokinetic properties .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The presence of fluorine atoms in the structure could potentially influence its stability and reactivity .
Properties
IUPAC Name |
3-fluoro-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2S/c18-13-4-3-5-14(10-13)27(25,26)23-9-8-20-16-11-17(22-12-21-16)24-15-6-1-2-7-19-15/h1-7,10-12,23H,8-9H2,(H2,19,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJRJJWQISAMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.